molecular formula C14H19N B14280748 5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine CAS No. 138662-91-6

5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine

Cat. No.: B14280748
CAS No.: 138662-91-6
M. Wt: 201.31 g/mol
InChI Key: NKNNIFDADAILQD-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves several steps. One common method includes the hydrolysis of benzazocine-2-carbonitrile to the corresponding carboxylic acid, which is then converted into its ethyl and methyl esters. These esters can be further reduced to form 2-aminomethyl-3-benzazocine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as hydrolysis, esterification, and reduction reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for hydrolysis, ethanol for esterification, and sodium cyanohydridoborate for reduction .

Major Products

The major products formed from these reactions include various esters and amines, such as ethyl and methyl esters, and 2-aminomethyl-3-benzazocine .

Scientific Research Applications

5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. The compound’s chemical reactivity is attributed to its benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine is unique due to its specific arrangement of methyl groups and the presence of the methano bridge, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

138662-91-6

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1,12-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C14H19N/c1-10-9-15-12-7-11-5-3-4-6-13(11)14(10,2)8-12/h3-6,10,12,15H,7-9H2,1-2H3

InChI Key

NKNNIFDADAILQD-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2CC3=CC=CC=C3C1(C2)C

Origin of Product

United States

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